Perfluorohexyl iodide

Catalog No.
S1895514
CAS No.
355-43-1
M.F
C6F13I
M. Wt
445.95 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexyl iodide

CAS Number

355-43-1

Product Name

Perfluorohexyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane

Molecular Formula

C6F13I

Molecular Weight

445.95 g/mol

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Origin and Significance

Perfluorohexyl iodide is a man-made compound not found naturally in the environment. Its specific applications and significance in scientific research are not widely documented in publicly available sources [, , ]. However, PFAIs in general have been used in various industrial processes, including:

  • Pharmaceutical manufacturing
  • Specialty lubricants
  • Fire retardants
  • Photolithography (a process used in semiconductor fabrication)

Due to their unique properties, PFAIs are being increasingly studied for potential research applications.


Molecular Structure Analysis

Perfluorohexyl iodide has the chemical formula C6F13I. Its structure consists of a six-carbon chain (hexyl group) where all the hydrogen atoms are replaced with fluorine atoms (perfluoro-), and an iodine atom (I) bonded to one terminal carbon (iodide).

Key Features:

  • Carbon-fluorine bond: The presence of strong carbon-fluorine (C-F) bonds throughout the molecule is a defining characteristic. C-F bonds are highly stable and resistant to chemical attack [].
  • Hydrophobic character: The extensive fluorination makes perfluorohexyl iodide highly hydrophobic, meaning it repels water. This property contributes to its environmental persistence [].

Chemical Reactions Analysis

Information on specific chemical reactions involving perfluorohexyl iodide is limited in publicly available sources [, , ]. PFAIs in general are known to be relatively inert due to the strong C-F bonds. However, some studies suggest they can undergo reactions under specific conditions, such as high temperatures or in the presence of strong oxidizing agents.

Synthesis

The exact synthesis route for perfluorohexyl iodide is not readily available. PFAIs can be synthesized using various methods, including electrochemical fluorination and free radical fluorination techniques.

Decomposition

Thermal decomposition at high temperatures is a possible degradation pathway for perfluorohexyl iodide. However, the specific products and mechanisms involved require further investigation [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of perfluorohexyl iodide is scarce in publicly available sources [, , ]. PFAIs in general are expected to exhibit the following properties:

  • High boiling point: Due to the strong intermolecular forces between the highly electronegative fluorine atoms, PFAIs are likely to have high boiling points.
  • Low melting point: The bulky fluorine atoms can hinder close packing in the solid state, potentially leading to relatively low melting points.
  • Low water solubility: As mentioned earlier, the extensive fluorination makes PFAIs hydrophobic, resulting in low water solubility.
  • High chemical stability: The strong C-F bonds contribute to the chemical stability of PFAIs.

There is no documented information available on the specific mechanism of action of perfluorohexyl iodide in scientific research. PFAIs in general are not known to play a significant role in biological systems.

Information on the specific hazards associated with perfluorohexyl iodide is limited. PFAIs in general are a class of emerging contaminants raising concerns due to their environmental persistence and potential for bioaccumulation [].

  • Environmental persistence: PFAIs do not readily break down in the environment and can accumulate in soil, water, and biota.
  • Bioaccumulation: PFAIs can bioaccumulate in organisms as they move up the food chain, potentially posing risks to wildlife and human health [].

Physical Description

Liquid

XLogP3

5.4

Boiling Point

118.0 °C

Melting Point

-46.0 °C

UNII

A2A17JUG4R

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (74.07%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-43-1

Wikipedia

Perfluoro-1-iodohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-: ACTIVE

Dates

Modify: 2023-08-16

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